4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide
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Overview
Description
The compound “4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, a dimethylmorpholino group, a sulfonyl group, and a ethoxybenzothiazole group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. Given the presence of the benzamide and sulfonyl groups, it might undergo reactions typical for these functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Properties like melting point, boiling point, density, and solubility could be predicted using computational chemistry methods .Scientific Research Applications
Synthesis and Characterization
Synthesis and Antimicrobial Screening
Novel derivatives, including those similar to the specified compound, have been synthesized and assessed for antimicrobial activity. These studies often involve characterizing the compounds through spectroscopic techniques and evaluating their biological activities (Jagtap et al., 2010).
Design and Synthesis of Derivatives
Research has focused on the design and synthesis of various derivatives that include similar sulfonyl and benzamide components, highlighting their potential in creating new antimicrobial agents (Sahin et al., 2012).
Anticancer Activity
Evaluation as Anticancer Agents
Some research has been directed toward evaluating the anticancer properties of similar compounds. For instance, studies on Co(II) complexes of related sulfonyl benzamide derivatives have shown potential anticancer activity, particularly against breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
Pro-apoptotic Indapamide Derivatives
Research into pro-apoptotic derivatives of indapamide, which share structural similarities, has indicated their potential in anticancer therapies (Yılmaz et al., 2015).
Miscellaneous Applications
Inhibitory Activities and Molecular Docking Studies
Some studies have synthesized similar sulfonyl benzamide compounds and evaluated their inhibitory activities against various enzymes, along with molecular docking studies to understand their interaction mechanisms (Irshad et al., 2016).
Discovery of Novel Inhibitors and Anticancer Agents
Research into 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, which are structurally related, has led to the discovery of novel PI3K inhibitors and anticancer agents, demonstrating significant inhibition of cancer pathways (Shao et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S2/c1-4-29-18-6-5-7-19-20(18)23-22(31-19)24-21(26)16-8-10-17(11-9-16)32(27,28)25-12-14(2)30-15(3)13-25/h5-11,14-15H,4,12-13H2,1-3H3,(H,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIIXYQXFXINLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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